molecular formula C12H16FNO B15057382 (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol

(4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol

Cat. No.: B15057382
M. Wt: 209.26 g/mol
InChI Key: PMTYDJRHJNLFNW-UHFFFAOYSA-N
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Description

(4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol is a chemical compound characterized by a pyrrolidine ring substituted with a fluorophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include various alcohol derivatives.
  • Substitution products depend on the nature of the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology: In biological research, (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol is studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrrolidine ring provides structural stability. The hydroxymethyl group may participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

  • (4-(Difluoromethoxy)-3-fluorophenyl)methanol
  • Bis(4-fluorophenyl)methanol
  • Vanoxerine

Comparison: Compared to similar compounds, (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the pyrrolidine ring differentiates it from simpler fluorophenyl derivatives, potentially offering enhanced stability and reactivity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

[4-(3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H16FNO/c1-14-6-10(8-15)12(7-14)9-3-2-4-11(13)5-9/h2-5,10,12,15H,6-8H2,1H3

InChI Key

PMTYDJRHJNLFNW-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C2=CC(=CC=C2)F)CO

Origin of Product

United States

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